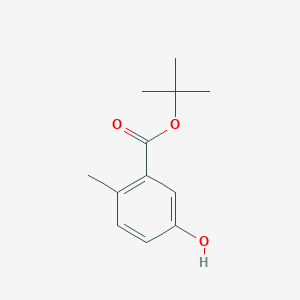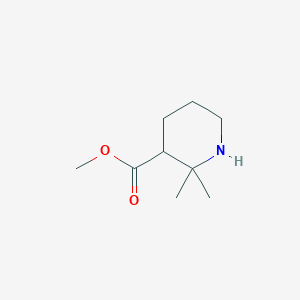
2-(4-(Difluoromethyl)phenyl)propanoic acid
Übersicht
Beschreibung
2-(4-(Difluoromethyl)phenyl)propanoic acid, also known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat mild to moderate pain and inflammation. The chemical structure of Diflunisal is similar to that of aspirin, but it has a longer half-life, which means that it stays in the body for a longer period of time.
Wirkmechanismus
2-(4-(Difluoromethyl)phenyl)propanoic acid works by inhibiting the production of prostaglandins, which are chemicals that are produced by the body in response to injury or inflammation. Prostaglandins cause pain and inflammation by sensitizing nerve endings and increasing blood flow to the affected area. By inhibiting the production of prostaglandins, 2-(4-(Difluoromethyl)phenyl)propanoic acid reduces pain and inflammation.
Biochemical and Physiological Effects:
2-(4-(Difluoromethyl)phenyl)propanoic acid is metabolized in the liver and excreted in the urine. It has a half-life of around 8-12 hours, which means that it stays in the body for a longer period of time than other NSAIDs. 2-(4-(Difluoromethyl)phenyl)propanoic acid has been shown to have fewer gastrointestinal side effects than other NSAIDs, such as aspirin and ibuprofen.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-(Difluoromethyl)phenyl)propanoic acid has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it has been extensively studied for its anti-inflammatory and analgesic properties. However, 2-(4-(Difluoromethyl)phenyl)propanoic acid also has some limitations. It has a relatively low solubility in water, which can make it difficult to work with in some experiments. Additionally, 2-(4-(Difluoromethyl)phenyl)propanoic acid has been shown to have some toxic effects on the liver and kidneys at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-(Difluoromethyl)phenyl)propanoic acid. One area of research is the potential use of 2-(4-(Difluoromethyl)phenyl)propanoic acid in the treatment of Alzheimer's disease. Another area of research is the development of new formulations of 2-(4-(Difluoromethyl)phenyl)propanoic acid that are more soluble in water and easier to work with in lab experiments. Additionally, there is ongoing research on the potential use of 2-(4-(Difluoromethyl)phenyl)propanoic acid in the treatment of other inflammatory conditions, such as inflammatory bowel disease and psoriasis.
Wissenschaftliche Forschungsanwendungen
2-(4-(Difluoromethyl)phenyl)propanoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing pain and inflammation in conditions such as rheumatoid arthritis, osteoarthritis, and gout. 2-(4-(Difluoromethyl)phenyl)propanoic acid has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the production of beta-amyloid, which is a protein that is thought to play a role in the development of Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-[4-(difluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-6(10(13)14)7-2-4-8(5-3-7)9(11)12/h2-6,9H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQCPAZIZKBYCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Difluoromethyl)phenyl]propanoic acid | |
CAS RN |
1785577-85-6 | |
| Record name | 2-[4-(difluoromethyl)phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-chloro-5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B3391356.png)

![tert-Butyl N-[5-(4-methylphenyl)-5-oxopentyl]carbamate](/img/structure/B3391370.png)




![tert-Butyl N-[2-(cyclopropylmethyl)-3-oxopropyl]carbamate](/img/structure/B3391410.png)



